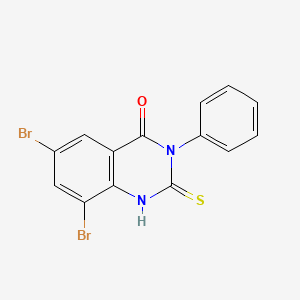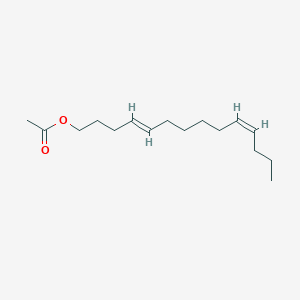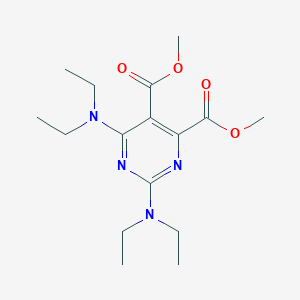
1,3,4-Oxadiazole-2(3H)-thione, 3-((phenylamino)methyl)-5-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole-2(3H)-thione, 3-((phenylamino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that contains an oxadiazole ring. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For example, the preparation of 1,3,4-oxadiazole-2(3H)-thione derivatives can be achieved by reacting hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles such as amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield oxadiazole-2-oxide derivatives, while nucleophilic substitution can introduce various functional groups into the oxadiazole ring.
Applications De Recherche Scientifique
1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: As potential antimicrobial, anticancer, and anti-inflammatory agents.
Agriculture: As fungicides and herbicides.
Material Science: As components in organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, these compounds may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The specific pathways involved can vary depending on the biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives: Other derivatives with different substituents on the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Compounds with a similar oxadiazole ring but different substitution patterns.
Thiadiazole derivatives: Compounds with a sulfur atom in place of the oxygen atom in the oxadiazole ring.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 3-((phenylamino)methyl)-5-(4-pyridinyl)- is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both phenylamino and pyridinyl groups can enhance its interactions with biological targets and improve its solubility and stability.
Propriétés
Numéro CAS |
84249-74-1 |
|---|---|
Formule moléculaire |
C14H12N4OS |
Poids moléculaire |
284.34 g/mol |
Nom IUPAC |
3-(anilinomethyl)-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H12N4OS/c20-14-18(10-16-12-4-2-1-3-5-12)17-13(19-14)11-6-8-15-9-7-11/h1-9,16H,10H2 |
Clé InChI |
ILZNZLJXRVKFNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


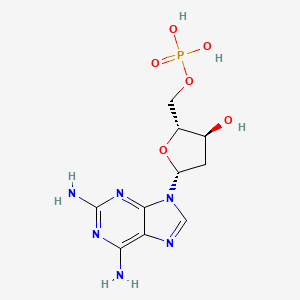
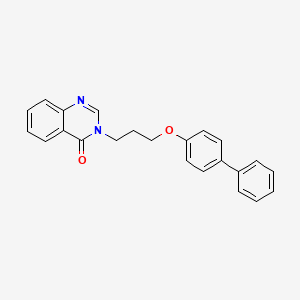
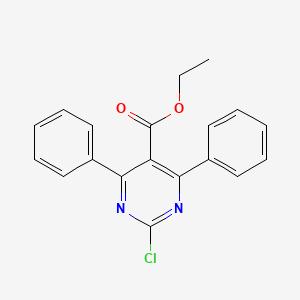
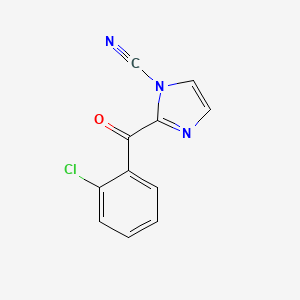
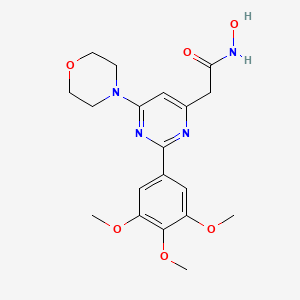

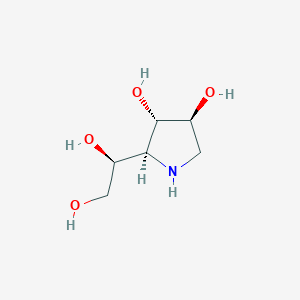
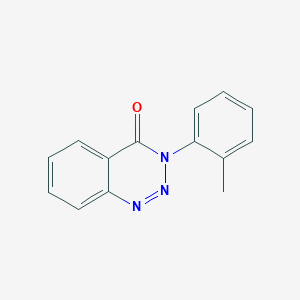
![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
